1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
Beschreibung
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a cyclopropane-based amine derivative featuring a brominated pyridine moiety. The compound’s structure integrates a dimethylamino group attached to a cyclopropane ring, which is further substituted with a (5-bromopyridin-3-yl)oxymethyl group.
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-[(5-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(3-4-11)8-15-10-5-9(12)6-13-7-10/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
RIZABHXFZNUVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CC1)COC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid umfassen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in tert-Butanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridin-N-Oxiden führen, während die Reduktion Amin-Derivate erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is being evaluated for its pharmacological properties, particularly its ability to modulate biological pathways through interaction with specific enzymes and receptors. Preliminary studies indicate that this compound may exhibit:
- Anticancer Activity : The structural complexity allows it to potentially inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial activity .
Synthesis and Optimization
The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine typically involves multi-step synthetic routes. Techniques such as continuous flow reactors have been employed to enhance yield and purity during the synthesis process. Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Case Study 1: Anticancer Evaluation
A study conducted on brominated pyridine analogs demonstrated their potential as anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The unique structural attributes of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine could contribute to similar effects.
Case Study 2: Antimicrobial Assessment
Research evaluating the antimicrobial properties of related compounds found that brominated pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. This suggests that 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine may also be effective against similar pathogens, warranting further investigation into its mechanism of action .
Potential Applications in Drug Development
The ongoing exploration of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine highlights its potential applications in:
- Targeted Therapy : Due to its ability to interact with specific molecular targets, it could be developed into targeted therapies for cancer or infectious diseases.
- Lead Compound for Drug Design : Its unique structure makes it a valuable lead compound for the development of novel therapeutics aimed at complex diseases.
Wirkmechanismus
The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the cyclopropanamine structure may interact with amine receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Halogen and Positional Isomerism
A closely related analog, 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine (CAS: 959908-39-5), differs in two key aspects:
- Halogen substitution : Bromine (Br) at the 5-position of pyridine is replaced with chlorine (Cl).
- Substitution position : The halogen is shifted to the 6-position on the pyridine ring (vs. 5-position in the target compound).
Key Implications :
- Electronic Effects : Bromine’s higher electronegativity and larger atomic radius compared to chlorine may enhance π-π stacking or hydrophobic interactions in biological systems .
- Molecular Weight and Solubility : The brominated compound (MW ≈ 271.1 g/mol) has a higher molecular weight than its chlorinated counterpart (MW = 226.7 g/mol), which could influence solubility and pharmacokinetics .
Table 1: Comparison of Halogenated Cyclopropanamine Derivatives
| Property | Target Compound (5-Bromo) | 6-Chloro Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O | C₁₁H₁₅ClN₂O |
| Molecular Weight (g/mol) | ~271.1 | 226.7 |
| Halogen Type/Position | Br, 5-pyridine | Cl, 6-pyridine |
| SMILES | CN(C)C1(CC1)COC2=CN=CC(=C2)Br | CN(C)C1(CC1)COC2=CN=C(C=C2)Cl |
Carboxamide Derivatives vs. Cyclopropanamine
The compound 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () shares a brominated aromatic system and cyclopropane core but differs in functional groups:
- Functional Group : Carboxamide (–CONEt₂) vs. dimethylamine (–NMe₂).
- Cyclopropane Saturation : The analog features a cyclopropene (unsaturated) ring, whereas the target compound has a saturated cyclopropane.
Key Implications :
- Reactivity : The cyclopropene ring’s unsaturation may increase chemical reactivity, limiting stability under physiological conditions .
- Synthesis : The carboxamide derivative was synthesized in 77% yield via procedure A (amide coupling), while the target compound’s synthesis route is unspecified in the evidence .
Dimethylamino Propane Derivatives
Brompheniraminum (), a known antihistamine, shares a dimethylamino group but lacks the cyclopropane ring and pyridine system. Its structure is γ-(4-bromophenyl)-N,N-dimethyl-2-pyridinepropanamine.
Key Implications :
- Bioactivity : Brompheniraminum’s antihistamine activity suggests that the target compound, with its hybrid pyridine-cyclopropane structure, might target similar histamine receptors but with modified potency or off-target effects .
Sulfonylpyridine Derivatives
Compounds such as 1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine () replace the ether linkage (–O–) with a sulfonyl group (–SO₂–).
Key Implications :
- Electron-Withdrawing Effects : The –SO₂– group may deactivate the pyridine ring, altering electronic interactions in biological systems .
Biologische Aktivität
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a compound of interest due to its potential biological activities. Its structure, characterized by a brominated pyridine moiety connected to a cyclopropanamine, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity based on available research data.
- Molecular Formula : C10H15BrN2O
- Molecular Weight : 259.14 g/mol
- CAS Number : 1248399-37-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds with brominated pyridine structures exhibit antimicrobial properties. The presence of the 5-bromopyridine moiety is hypothesized to enhance activity against certain bacterial strains due to its ability to disrupt microbial cell membranes.
-
Anticancer Properties
- Preliminary research suggests that derivatives of pyridine-based compounds can inhibit cancer cell proliferation. The specific mechanism may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.
-
Neuropharmacological Effects
- Compounds similar to 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine have been studied for their potential neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
-
Enzyme Inhibition
- There is evidence that such compounds can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Antimicrobial Activity
A study conducted on various brominated compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
Anticancer Activity
In vitro tests showed that derivatives of 5-bromopyridine exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuropharmacological Studies
Research has indicated that certain pyridine derivatives can enhance cognitive function in animal models, potentially through modulation of cholinergic and dopaminergic pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
Case Study 2: Cancer Cell Lines
In another investigation, the compound was evaluated for its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 after 48 hours of treatment.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
